molecular formula C₂₂H₃₀FN₄O₈P B560559 Sofosbuvir impurity J CAS No. 1334513-10-8

Sofosbuvir impurity J

カタログ番号 B560559
CAS番号: 1334513-10-8
分子量: 528.47
InChIキー: JMTNHBQFZOWQKE-IQWMDFIBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sofosbuvir impurity J is a diastereoisomer of Sofosbuvir . It is an impurity of Sofosbuvir, which is an inhibitor of HCV RNA replication and demonstrates potent anti-hepatitis C virus activity .


Synthesis Analysis

The synthesis of Sofosbuvir presents several interesting synthetic challenges, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . A stability-indicating HPLC-UV method has been developed for the analysis of process impurities and degradation products in Sofosbuvir . The chromatographic separation was achieved on Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm with mobile phase composed of 0.1% trifluoroacetic acid in 1000 ml of water:acetonitrile (50:50) using an isocratic mode of elution .


Molecular Structure Analysis

Sofosbuvir is a prodrug nucleotide analog . It is metabolized into its active form as the antiviral agent 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate . The molecular structure of this compound is similar to that of Sofosbuvir, but as a diastereoisomer, it has a different spatial arrangement of atoms .


Chemical Reactions Analysis

Sofosbuvir and its impurities were analyzed using RP HPLC method . The linearity of the calibration curve for Sofosbuvir in the concentration range of 160-480 μg/ml was good. The curve was linear for its process-related impurity (Phosphoryl) in the concentration range of 10-30 μg/ml .

科学的研究の応用

Development and Validation of Analytical Methods

  • Sofosbuvir and its impurities, including Sofosbuvir impurity J, are analyzed through developed and validated RP HPLC methods. These methods are essential for ensuring the quality of pharmaceutical formulations of Sofosbuvir, offering precision and accuracy in detecting impurities (Ganji, Dhulipala, & Nemala, 2021).

Pharmacokinetic and Pharmacodynamic Profiles

  • Understanding the pharmacokinetic and pharmacodynamic profiles of Sofosbuvir, including the role of its impurities like impurity J, is critical. Research has focused on the behavior of Sofosbuvir in the body, including its absorption, distribution, metabolism, and excretion, providing insights into its efficacy and safety profiles (Kirby et al., 2015).

Quality Control and Pharmaceutical Analysis

  • The qualitative and quantitative analysis of Sofosbuvir in pharmaceutical products is essential for quality control. Techniques like RP-UHPLC-DAD-MS are used for this purpose, ensuring the correct dosage and identifying any impurities, including this compound, that might affect the drug’s efficacy and safety (Contreras et al., 2017).

Degradation Behavior and Toxicity Prediction

  • Research on the degradation behavior of Sofosbuvir under various conditions, such as hydrolysis, oxidation, and photolysis, is crucial. This includes studying the stability of impurities like impurity J and predicting their toxicity using in silico methods. Understanding the degradation products helps in assessing the drug's stability and safety (Swain et al., 2016).

Bibliometric Analysis of Sofosbuvir Research

  • Bibliometric analyses provide an overview of the global research trends on Sofosbuvir, including studies related to its impurities. Such analyses help in understanding the focus areas in Sofosbuvir research and the contribution of various countries and institutions (Hernández-Vásquez & Rosselli, 2017).

Resistance Pathways and Bioinformatics Characterization

  • Research on potential resistance pathways to Sofosbuvir, including the role of its impurities in resistance mechanisms, is critical for improving treatment strategies. Bioinformatics approaches are used to characterize these resistance-associated substitutions, contributing to better understanding of the drug’s efficacy against hepatitis C virus (Donaldson et al., 2015).

作用機序

Target of Action

Sofosbuvir impurity J, like Sofosbuvir, primarily targets the Hepatitis C Virus (HCV) NS5B protein , a non-structural protein . This protein is an RNA-dependent RNA polymerase, which is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .

Mode of Action

This compound is a nucleotide analog inhibitor. It specifically inhibits the HCV NS5B RNA-dependent RNA polymerase . As a prodrug nucleotide analog, Sofosbuvir is metabolized into its active form as the antiviral agent 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate . This active form acts as a defective substrate for NS5B synthesis .

Biochemical Pathways

The mechanism of action of Sofosbuvir involves the metabolic pathway to its corresponding 5′-triphosphate and to the uridine metabolite . Both the triphosphate of Sofosbuvir and the uridine triphosphate were shown to be potent alternative substrate inhibitors of the HCV NS5B polymerase .

Pharmacokinetics

The pharmacokinetics of Sofosbuvir involves its metabolism into an active form. Sofosbuvir is a prodrug that undergoes intracellular metabolism to form a pharmacologically active uridine analog triphosphate

Result of Action

The result of Sofosbuvir’s action is the inhibition of the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication . This leads to a decrease in the replication of the Hepatitis C virus, thereby reducing the viral load in the body .

Action Environment

The action of this compound, like Sofosbuvir, is influenced by various environmental factors. It’s important to note that the effectiveness of Sofosbuvir can be influenced by the genotype of the Hepatitis C virus .

Safety and Hazards

The safety data sheets for Sofosbuvir impurity J recommend avoiding inhalation, contact with eyes and skin, and dust and aerosol formation . Use of personal protective equipment and ensuring adequate ventilation are advised .

将来の方向性

The development and validation of methods for the estimation of Sofosbuvir and its impurities in bulk and pharmaceutical dosage forms are ongoing . These methods are crucial for ensuring the quality of pharmaceutical products and for improving the accuracy of quantitative analysis .

生化学分析

Biochemical Properties

Sofosbuvir Impurity J, like Sofosbuvir, is likely to interact with various enzymes and proteins involved in viral replication . Sofosbuvir is known to inhibit the NS5B polymerase, an enzyme crucial for the replication of the Hepatitis C virus

Cellular Effects

The effects of this compound on cellular processes are largely unknown. Given its structural similarity to Sofosbuvir, it may influence cell function in similar ways. Sofosbuvir is known to inhibit viral replication, which could impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Sofosbuvir works by being incorporated into the HCV RNA by the NS5B polymerase, causing premature termination of the RNA chain . It’s possible that this compound may have a similar mechanism of action.

Metabolic Pathways

Sofosbuvir is metabolized to its active form, a uridine analog triphosphate, in the liver . It’s possible that this compound may be involved in similar metabolic pathways.

Transport and Distribution

Sofosbuvir is known to be transported into liver cells where it is metabolized to its active form . It’s plausible that this compound may have a similar distribution pattern.

特性

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FN4O8P/c1-13(2)33-19(29)14(3)26-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)27-11-10-17(24)25-21(27)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,26,31)(H2,24,25,30)/t14-,16+,18+,20+,22+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTNHBQFZOWQKE-IQWMDFIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=NC2=O)N)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30FN4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601114757
Record name L-Alanine, N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-cytidylyl]-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1334513-10-8
Record name L-Alanine, N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-cytidylyl]-, 1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334513-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Alanine, N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-cytidylyl]-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sofosbuvir impurity J
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Sofosbuvir impurity J
Reactant of Route 3
Reactant of Route 3
Sofosbuvir impurity J
Reactant of Route 4
Sofosbuvir impurity J
Reactant of Route 5
Sofosbuvir impurity J
Reactant of Route 6
Sofosbuvir impurity J

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。